molecular formula C10H11F9O3 B12084817 1H,1H,2H,2H-Perfluorohexyl propyl carbonate

1H,1H,2H,2H-Perfluorohexyl propyl carbonate

Cat. No.: B12084817
M. Wt: 350.18 g/mol
InChI Key: AEOUQJDXCUBINJ-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorohexyl propyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of perfluorinated chains imparts exceptional thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,2H,2H-Perfluorohexyl propyl carbonate typically involves the reaction of 1H,1H,2H,2H-Perfluorohexanol with propyl chloroformate. The reaction is carried out under anhydrous conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the reactants.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorohexyl propyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 1H,1H,2H,2H-Perfluorohexanol and propyl alcohol.

    Oxidation: The perfluorinated chain is resistant to oxidation, but the propyl carbonate group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Hydrolysis Agents: Water, aqueous acids

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed:

    Substitution: 1H,1H,2H,2H-Perfluorohexyl amine or 1H,1H,2H,2H-Perfluorohexyl alcohol

    Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol, propyl alcohol

    Oxidation: Oxidized derivatives of the propyl carbonate group

Scientific Research Applications

1H,1H,2H,2H-Perfluorohexyl propyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological applications.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of coatings, lubricants, and sealants due to its hydrophobic and chemical-resistant properties.

Mechanism of Action

The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl propyl carbonate is primarily based on its chemical structure. The perfluorinated chain provides hydrophobicity and chemical resistance, while the propyl carbonate group can undergo hydrolysis or substitution reactions. The molecular targets and pathways involved depend on the specific application, such as interaction with biological membranes in drug delivery or surface modification in industrial applications.

Comparison with Similar Compounds

  • 1H,1H,2H,2H-Perfluorohexyl iodide
  • 1H,1H,2H,2H-Perfluorohexyl bromide
  • 1H,1H,2H,2H-Perfluorodecyl acrylate

Comparison: 1H,1H,2H,2H-Perfluorohexyl propyl carbonate is unique due to the presence of the propyl carbonate group, which allows for additional chemical reactivity compared to other perfluorinated compounds. While 1H,1H,2H,2H-Perfluorohexyl iodide and bromide are primarily used as intermediates in organic synthesis, 1H,1H,2H,2H-Perfluorodecyl acrylate is used in polymer chemistry for the production of hydrophobic coatings and materials.

Properties

Molecular Formula

C10H11F9O3

Molecular Weight

350.18 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl propyl carbonate

InChI

InChI=1S/C10H11F9O3/c1-2-4-21-6(20)22-5-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2-5H2,1H3

InChI Key

AEOUQJDXCUBINJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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